molecular formula C14H16O B8795809 1-(tert-Butoxy)naphthalene CAS No. 50337-75-2

1-(tert-Butoxy)naphthalene

Cat. No. B8795809
CAS RN: 50337-75-2
M. Wt: 200.28 g/mol
InChI Key: CQTPIJQVFIVEGT-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)naphthalene is a useful research compound. Its molecular formula is C14H16O and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butoxy)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxy)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50337-75-2

Product Name

1-(tert-Butoxy)naphthalene

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]naphthalene

InChI

InChI=1S/C14H16O/c1-14(2,3)15-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3

InChI Key

CQTPIJQVFIVEGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The influence on the acid-catalyzed formation of t-butyl ether from isobutene with n-hexanol and 1-naphthol was examined in a competitive reaction. The formation of dimers and oligomers of isobutene as side-products was to be suppressed, and selectivity for one of the two alcohols was to be achieved. While the formation of almost 25% of isobutene dimers, based on the ethers formed, occurs in methyl-free Sn-containing Si glass (3% Sn, 97% Si), no dimer formation can be detected in the product with methyl-containing Sn--Si glass (30% Me--Si, 3% Sn, 67% Si). With methyl-free Al-containing Si glass (3% Al, 97% Si), the formation of isobutene dimers predominates, and the yield is around 67% naphthol t-butyl ether and 37% n-hexyl t-butyl ether. With methyl-containing Al-Si glass (10% Me--Si, 3% Al, 87% Si), only 30% isobutene dimers form, relatively to the ether formation, and the yield of ethers increases to 57% n-hexyl t-butyl ether and 43% naphthol t-butyl ether. This suppression of dimer formation and change of the ether selectivity with increasing methyl content of the glasses is continued in Zr-containing glasses.
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Sn-
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Synthesis routes and methods II

Procedure details

In a 200 ml autoclave, 300 mmol of isobutene, 50 mmol of 1-hexanol, 50 mmol of 1-naphthol and 300 mg of tin oxide/silicon dioxide/methylsilicon sesquioxide glass of composition 3 SnO2 : 97 SiO2 : 0 MeSiO1.5 were stirred at a pressure of 40 bar N2 and at a temperature of 140° C. for 16 h. Analysis of the product mixture by gas chromatography gave a yield of 1-naphthyl tert-butyl ether of 39.5% (based on 1-naphthol) as compared to a yield of 1-hexyl tert-butyl ether of 63.6% (based on 1-hexanol). In an analogous way, when the catalyst 1.5 Al2O3 : 97 SiO2 : 0 MeSiO1.5 was used, a yield of 1-naphthyl tert-butyl ether of 67.6% and a yield of 1-hexyl tert-butyl ether of 37.4% were achieved.
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300 mmol
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50 mmol
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tin oxide silicon dioxide methylsilicon sesquioxide
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